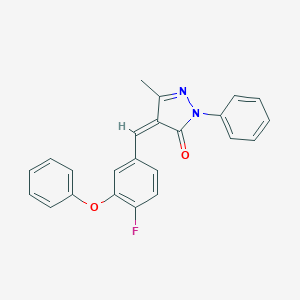
Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl-, also known as FPMP (Fluorophenyl-pyrazolone methylphenyl), is a chemical compound that has been synthesized for scientific research purposes. This compound has been the subject of numerous studies due to its potential use in various fields, including medicine and agriculture.
Mécanisme D'action
Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- exerts its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- achieves this by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the synthesis of prostaglandins.
Biochemical and Physiological Effects:
Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- has been shown to have various biochemical and physiological effects. Studies have shown that Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- can reduce the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in the body. Additionally, Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- has been shown to reduce the levels of reactive oxygen species, which are responsible for causing oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- has been shown to have potent anti-inflammatory and analgesic effects, making it a useful tool in the study of pain and inflammation-related disorders.
One of the limitations of using Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- in lab experiments is that it has not been extensively studied in vivo, and its safety and efficacy in humans are not yet known. Additionally, the mechanism of action of Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- is not fully understood, and further research is needed to elucidate its effects on the body.
Orientations Futures
There are several future directions for the study of Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl-. One potential direction is to investigate its potential use in the treatment of cancer. Studies have shown that Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- can inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of anticancer drugs.
Another potential direction for future research is to investigate the effects of Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- on the immune system. Studies have shown that Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- can modulate the immune response, making it a potential candidate for the treatment of autoimmune disorders.
Conclusion:
In conclusion, Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- is a chemical compound that has been synthesized for scientific research purposes. It has been the subject of numerous studies due to its potential use in various fields, including medicine and agriculture. Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Further research is needed to fully elucidate the mechanism of action of Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- and its potential uses in various fields.
Méthodes De Synthèse
The synthesis of Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- involves the reaction of 4-fluoro-3-phenoxybenzaldehyde, 3-methyl-1-phenyl-2-pyrazolin-5-one, and a catalytic amount of piperidine in ethanol. The resulting product is then purified through recrystallization to obtain Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- in its pure form.
Applications De Recherche Scientifique
Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- has been the subject of numerous scientific studies due to its potential use in various fields. One of the most significant applications of Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- is in the field of medicine. Studies have shown that Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Propriétés
Nom du produit |
Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- |
|---|---|
Formule moléculaire |
C23H17FN2O2 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
(4Z)-4-[(4-fluoro-3-phenoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C23H17FN2O2/c1-16-20(23(27)26(25-16)18-8-4-2-5-9-18)14-17-12-13-21(24)22(15-17)28-19-10-6-3-7-11-19/h2-15H,1H3/b20-14- |
Clé InChI |
IMUSYUCZQKUWMT-ZHZULCJRSA-N |
SMILES isomérique |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)F)OC3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)F)OC3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B299099.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-[(7-methoxy-2-phenyl-1H-indol-3-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299100.png)
![ethyl 2-(3-chloro-4,5-dimethoxybenzylidene)-5-[4-(methylsulfanyl)phenyl]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299102.png)
![isopropyl 5-(4-chlorophenyl)-2-(4-ethoxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299104.png)
![ethyl 2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299106.png)
![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B299107.png)
![(5Z)-2-(3,4-dichloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299110.png)
![2-amino-5-(3-chloro-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B299111.png)
![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299112.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299113.png)
![(5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B299114.png)
![isopropyl 2-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299115.png)

![ethyl 7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299120.png)